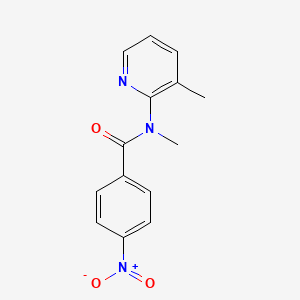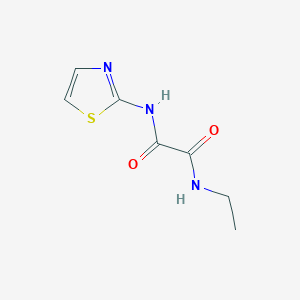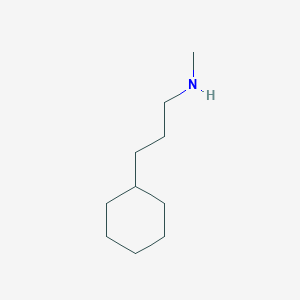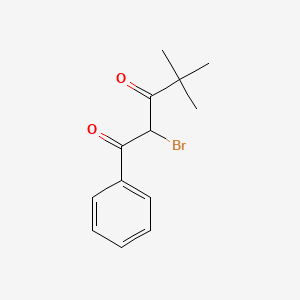
Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name describes its structure: it consists of a benzamide core with a methyl group attached to the nitrogen atom and a 3-methyl-2-pyridinyl group at another nitrogen atom. Additionally, it bears a nitro group (NO₂) substitution.
- Benzamides are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro-: is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O. It falls into the category of amide derivatives.
Preparation Methods
- Unfortunately, specific synthetic routes for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- are not readily available in the literature. it is likely that chemists would synthesize it through multi-step reactions involving amide formation, pyridine substitution, and nitration.
- Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction of the nitro group could yield an amino compound.
Scientific Research Applications
Medicine: Benzamides exhibit potential as antipsychotic agents due to their affinity for dopamine receptors.
Chemistry: Researchers use them as building blocks in organic synthesis.
Industry: Benzamides find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for Benzamide, N-methyl-N-(3-methyl-2-pyridinyl)-4-nitro- would depend on its specific biological target. It may interact with receptors, enzymes, or other cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as N-methylbenzamide and N-(3-methyl-2-pyridinyl)benzamide, share structural similarities.
Uniqueness: The combination of the 3-methyl-2-pyridinyl group and the nitro substitution sets apart from related compounds.
Properties
CAS No. |
36844-95-8 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-methyl-N-(3-methylpyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-3-9-15-13(10)16(2)14(18)11-5-7-12(8-6-11)17(19)20/h3-9H,1-2H3 |
InChI Key |
CFKJIUIZCUKIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
